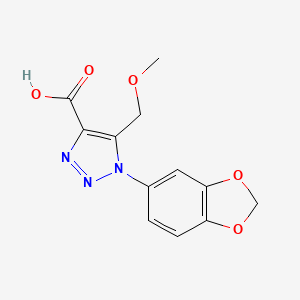

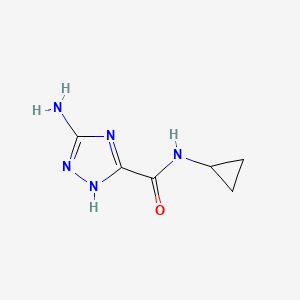

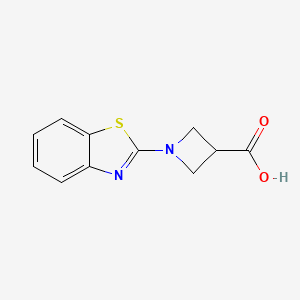

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, or simply referred to as 1-Methyl-1,3-benzodioxole-5-carboxylic acid (MBDC), is a key component of a variety of organic synthesis reactions. It is an important intermediate in the synthesis of many organic molecules and is also used as a drug carrier. MBDC has a broad range of applications in the pharmaceutical and biotechnological industries. In

Aplicaciones Científicas De Investigación

Anticancer Agents Development

- Synthesis of Novel β-Carbolines : Yi-Fong Chen et al. (2015) in their study synthesized various β-carboline derivatives and evaluated their anticancer activity. They found that one such derivative exhibited significant inhibition of HL-60 cell growth by inducing apoptosis, suggesting potential as an antitumor agent (Chen et al., 2015).

Peptidomimetics and Biologically Active Compounds

- Ruthenium-Catalyzed Synthesis of Triazole Carboxylates : S. Ferrini et al. (2015) developed a method using ruthenium-catalyzed cycloaddition to synthesize protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid. This molecule is useful for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).

Antibacterial and Antifungal Applications

- Synthesis of Dihydropyrrolone Conjugates : K. Pandya et al. (2019) synthesized a library of carboxylic acids from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone and evaluated their antibacterial and antifungal activities. The compounds showed promising activity against various bacterial and fungal strains (Pandya et al., 2019).

Antiallergic Activity

- Synthesis of Antiallergic Compounds : D. Buckle et al. (1983) prepared compounds by cyclization of triazole-4-carboxylic acids, evaluating them for antiallergic activity. The most potent compounds were found to be significantly more potent than disodium cromoglycate, a known antiallergic agent (Buckle et al., 1983).

Cytotoxicity Evaluation for Cancer Treatment

- Synthesis of Stilbene Linked 1,2,3-Triazoles : A. Das et al. (2021) synthesized a series of triazoles and evaluated their cytotoxic activity against various human cancer cell lines. They found several compounds to be moderately cytotoxic, indicating potential for cancer treatment (Das et al., 2021).

Antimicrobial and Anti-Lipase Activity

- Microwave-Promoted Synthesis of Triazole Derivatives : M. Özil et al. (2015) synthesized 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities. These compounds demonstrated significant activity in these domains (Özil et al., 2015).

Iron Overload Treatment

- Complex Formation with FeIII and FeII : S. Steinhauser et al. (2005) investigated the complex formation of ICL670 (a triazole derivative) with FeIII and FeII. ICL670 was considered as a drug for treating iron overload, and the study focused on its stability and redox properties (Steinhauser et al., 2005).

Crystallography and Molecular Interaction Studies

- Hirshfeld Surface Analysis of Triazole Derivatives : Muhammad Naeem Ahmed et al. (2020) synthesized triazole derivatives and analyzed them using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. This study contributes to understanding the molecular interactions and properties of triazole compounds (Ahmed et al., 2020).

Protonation and Metal Complex Formation

- Study of Bis(2-hydroxyphenyl)-1H-1,2,4-Triazole Ligands : S. Stucky et al. (2008) prepared and analyzed bis(2-hydroxyphenyl)-1H-1,2,4-triazole ligands, focusing on their protonation and metal complex formation. This study aids in understanding the chemical behavior of triazole-based ligands (Stucky et al., 2008).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-18-5-8-11(12(16)17)13-14-15(8)7-2-3-9-10(4-7)20-6-19-9/h2-4H,5-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEXKJKGPMEYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)

![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)

![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)

![(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B1522589.png)

![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)